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molecular formula C15H14N2O2 B8337936 8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No. B8337936
M. Wt: 254.28 g/mol
InChI Key: SFDBAUJQLJOHML-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2d (yield: 83%) as an oil; IR (CCl4) 2956, 1550, 1253 cm−1; 1H NMR (400 MHz, CDCl3) δ 3.89 (s, 3H), 5.05 (s, 2H), 6.74 (t, 1H, J=7 Hz), 6.89 (dd, 1H, J=2.5, 8 Hz), 7.06 (d, 1H, J=7 Hz), 7.34 (t, 1H, J=8 Hz), 7.51 (d, 1H, J=8 Hz), 7.54 (d, 1H, J=2.5 Hz), 7.83 (s, 1H), 8.03 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 55.4, 62.6, 108.4, 111.4, 112.4, 113.9, 118.6, 121.4, 124.6, 129.7, 129.8, 134.9, 144.6, 144.9, 160.0; MS m/z 254 (M+, 58), 253 (100), 238 (12), 225 (22), 210 (16).
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]3[C:16]([C:17](OCC)=[O:18])=[CH:15][CH:14]=[CH:13][N:12]3[CH:22]=2)[CH:6]=[CH:7][CH:8]=1>C(Cl)(Cl)(Cl)Cl>[OH:18][CH2:17][C:16]1[C:11]2[N:12]([CH:22]=[C:9]([C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)[N:10]=2)[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1N=C2N(C=CC=C2C(=O)OCC)C1
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C2=CC(=CC=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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